molecular formula C26H22N4O3S2 B6478071 ethyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4-phenylthiophene-3-carboxylate CAS No. 301683-87-4

ethyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4-phenylthiophene-3-carboxylate

Cat. No. B6478071
CAS RN: 301683-87-4
M. Wt: 502.6 g/mol
InChI Key: GXLKECXTRJQWOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a heterocyclic compound with a linear formula of C25H26N4O3S2 . It has a molecular weight of 494.639 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of such compounds often involves the use of aromatic nucleophilic substitution . Triazole compounds, which are part of this molecule, are known to be readily capable of binding in the biological system with a variety of enzymes and receptors .


Molecular Structure Analysis

The molecule contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . This nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds, including this one, are known for their versatile biological activities . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Future Directions

Triazole compounds have been the subject of ongoing research due to their wide range of biological activities . Future research may focus on synthesizing and studying their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

properties

IUPAC Name

ethyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S2/c1-3-33-25(32)23-19(17-9-5-4-6-10-17)14-34-24(23)27-22(31)15-35-26-29-28-21-13-16(2)18-11-7-8-12-20(18)30(21)26/h4-14H,3,15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLKECXTRJQWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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